N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-nitrophenyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N6O4/c1-26(2)18-10-8-17(9-11-18)21(28-14-12-27(3)13-15-28)16-24-22(30)23(31)25-19-6-4-5-7-20(19)29(32)33/h4-11,21H,12-16H2,1-3H3,(H,24,30)(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUENRVJBJVNQHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2[N+](=O)[O-])C3=CC=C(C=C3)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-nitrophenyl)oxalamide, a compound with the CAS number 900006-28-2, has emerged as a significant subject of study due to its potential biological activities. This article synthesizes findings from various sources to provide an in-depth analysis of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 454.5 g/mol. The structure features a dimethylamino group and a piperazine ring, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 454.5 g/mol |
| CAS Number | 900006-28-2 |
The biological activity of this compound primarily involves its interaction with specific cellular targets, such as enzymes and receptors. These interactions can modulate various signaling pathways, potentially leading to therapeutic effects in conditions like cancer and neurological disorders.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays have shown that related compounds can effectively scavenge free radicals, reducing oxidative stress in cells .
Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it exhibits selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies. For example, compounds with similar structures have shown efficacy against breast cancer cell lines by targeting the aryl hydrocarbon receptor (AhR), leading to growth inhibition .
Study 1: Cytotoxicity Against Cancer Cell Lines
A recent study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 1 µM, suggesting a potent anticancer effect .
| Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | < 1 | AhR pathway modulation |
| MDA-MB-231 | 0.5 | Apoptosis induction |
Study 2: Antioxidant Efficacy
In another investigation, the antioxidant capacity of related oxalamide compounds was assessed using the DPPH assay. The results showed that these compounds could significantly reduce DPPH radical levels, indicating their potential use as therapeutic agents in oxidative stress-related diseases .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Structural Analogues
N1-(2-Carboxyphenyl)-N2-(3-nitrophenyl)oxalamide (Compound 4e)
- Structure : Features a carboxyphenyl group at N1 and a 3-nitrophenyl group at N2 .
- Differences vs. Target Compound: N1 Substituent: Carboxyphenyl (acidic) vs. dimethylaminophenyl-methylpiperazine (basic). Nitro Position: 3-nitrophenyl (meta) vs. 2-nitrophenyl (ortho).
- The ortho-nitro group in the target compound could sterically hinder binding compared to the meta-nitro configuration in 4e.
N-(3-Chloro-2-(3-nitrophenyl)-4-oxoazetidin-1-yl)-2-(4-phenylpiperazin-1-yl)acetamide
- Structure: Contains a β-lactam (azetidinone) core, a 3-nitrophenyl group, and a phenylpiperazine side chain .
- Differences vs. Target Compound: Core Structure: β-Lactam (azetidinone) vs. oxalamide. Nitro Position: 3-nitrophenyl (meta) vs. 2-nitrophenyl (ortho). Piperazine Substituent: Phenylpiperazine (lipophilic) vs. methylpiperazine (less lipophilic).
- Implications :
Structural and Functional Comparison Table
Research Findings and Implications
Meta-nitro configurations (as in 4e and the azetidinone derivative) are more common in inhibitors targeting planar active sites (e.g., kinases) .
Piperazine Modifications :
- Methylpiperazine in the target compound likely enhances solubility and CNS penetration compared to phenylpiperazine, which is associated with increased logP and peripheral activity .
Core Structure Impact: Oxalamides (target compound, 4e) are often used in protease or kinase inhibitors, whereas β-lactams (azetidinone derivative) are classic antibiotic scaffolds .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N1-(2-(4-(dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-nitrophenyl)oxalamide, and how can purity be optimized during synthesis?
- Methodology : The synthesis typically involves multi-step coupling reactions. For example:
Amide bond formation : Use carbodiimide-based coupling agents (e.g., DCC or EDCI) with activating agents like HOBt to link the oxalamide core to substituted aromatic amines .
Piperazine incorporation : Introduce the 4-methylpiperazine moiety via nucleophilic substitution under inert atmosphere (N₂ or Ar), with reaction temperatures controlled between 0–25°C to prevent side reactions .
Purification : Employ flash chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) or preparative HPLC to achieve >95% purity .
- Key considerations : Monitor reaction progress via TLC or LC-MS. Optimize solvent polarity (e.g., DMF for polar intermediates) to enhance yield .
Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., dimethylamino protons at δ 2.8–3.2 ppm; nitrophenyl aromatic signals at δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (calculated for C₂₃H₂₉N₅O₄: ~463.5 g/mol) .
- HPLC : Reverse-phase C18 columns (ACN/H₂O mobile phase) assess purity and detect trace impurities .
Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?
- Methodology :
- Enzyme inhibition assays : Test against kinases (e.g., RSK) using fluorescence-based ADP-Glo™ kits, with IC₅₀ calculations via dose-response curves .
- Cellular cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Receptor binding : Radioligand displacement assays for serotonin/dopamine receptors due to the piperazine moiety’s affinity for GPCRs .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data across different studies?
- Methodology :
- Batch variability analysis : Compare LC-MS profiles of compound batches to identify impurities affecting activity .
- Structural analogs : Synthesize derivatives (e.g., replacing 2-nitrophenyl with 3-nitrophenyl) to isolate substituent-specific effects .
- Target validation : Use CRISPR knockouts or siRNA silencing in cell models to confirm target engagement .
Q. What strategies optimize the compound’s bioavailability for in vivo studies?
- Methodology :
- Salt formation : Prepare hydrochloride salts to enhance aqueous solubility .
- Prodrug design : Introduce ester groups at the oxalamide carbonyl, hydrolyzable in vivo .
- Nanoparticle encapsulation : Use PLGA nanoparticles (size <200 nm) for sustained release in pharmacokinetic studies .
Q. How does the 4-methylpiperazine moiety influence the compound’s mechanism of action?
- Methodology :
- Molecular docking : Simulate binding to serotonin receptors (e.g., 5-HT₁A) using AutoDock Vina; compare binding energies with/without the piperazine group .
- SAR studies : Synthesize analogs with morpholine or thiomorpholine substitutions to assess piperazine’s role in potency .
- Pharmacophore mapping : Identify critical hydrogen-bonding interactions between the piperazine nitrogen and receptor residues .
Q. What computational tools predict metabolic stability and potential toxicity?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
